molecular formula C10H18 B576770 5-Isopropyl-1-methyl-1-cyclohexene CAS No. 13837-70-2

5-Isopropyl-1-methyl-1-cyclohexene

Cat. No.: B576770
CAS No.: 13837-70-2
M. Wt: 138.254
InChI Key: XLXFKTBBODPBMN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1-methyl-1-cyclohexene is a chiral monoterpene hydrocarbon that is a derivative of menthol. It is known for its distinctive minty aroma and is commonly found in essential oils, particularly peppermint oil. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-methyl-1-cyclohexene typically involves the hydrogenation of pulegone or the dehydration of menthol. The hydrogenation of pulegone is carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The dehydration of menthol, on the other hand, involves the use of acidic catalysts such as sulfuric acid or phosphoric acid at high temperatures to remove water and form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs the hydrogenation of pulegone due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors equipped with palladium catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-methyl-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of menthone or menthol.

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine gas in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Menthone, menthol.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated menthene derivatives.

Scientific Research Applications

5-Isopropyl-1-methyl-1-cyclohexene has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its analgesic and anti-inflammatory effects, particularly in topical formulations.

    Industry: Utilized in the flavor and fragrance industry due to its minty aroma, and in the production of menthol and other derivatives.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-1-cyclohexene involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets the transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation associated with menthol.

    Pathways Involved: Activation of TRPM8 channels leads to the influx of calcium ions, resulting in the sensation of cold. This mechanism is also linked to its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

5-Isopropyl-1-methyl-1-cyclohexene can be compared with other similar compounds such as:

    Menthol: Both compounds share a similar minty aroma, but this compound is less polar and has different chemical reactivity.

    Menthone: A ketone derivative of menthol, menthone has a different functional group and reactivity compared to this compound.

    Pulegone: A precursor in the synthesis of this compound, pulegone has a different structure and is more prone to oxidation.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions with molecular targets make it a valuable subject of study in scientific research and industrial applications.

Properties

CAS No.

13837-70-2

Molecular Formula

C10H18

Molecular Weight

138.254

IUPAC Name

(5R)-1-methyl-5-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1

InChI Key

XLXFKTBBODPBMN-SNVBAGLBSA-N

SMILES

CC1=CCCC(C1)C(C)C

Origin of Product

United States

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